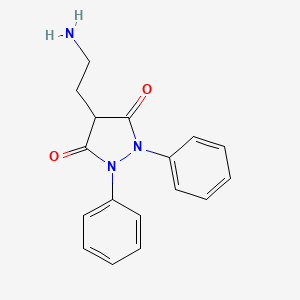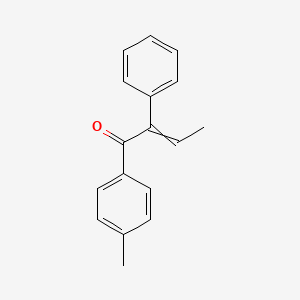
1-(4-Methylphenyl)-2-phenylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-2-phenylbut-2-en-1-one is an organic compound characterized by its aromatic ketone structure. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-2-phenylbut-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide in methanol. The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by recrystallization from hot methanol to obtain the pure product .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-2-phenylbut-2-en-1-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: NBS, radical initiators, typically in non-polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-2-phenylbut-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-2-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. Additionally, the aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives .
Comparison with Similar Compounds
4-Methylpropiophenone: An aromatic ketone with similar chemical properties and applications.
Mephedrone (4-MMC): A substituted cathinone with structural similarities but different pharmacological effects.
Uniqueness: 1-(4-Methylphenyl)-2-phenylbut-2-en-1-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions
Properties
CAS No. |
102789-94-6 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-phenylbut-2-en-1-one |
InChI |
InChI=1S/C17H16O/c1-3-16(14-7-5-4-6-8-14)17(18)15-11-9-13(2)10-12-15/h3-12H,1-2H3 |
InChI Key |
NFNFHMZRHRALEP-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


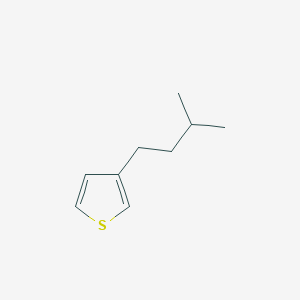
![Benzene, [2-[(2-chloroethyl)thio]ethyl]-](/img/structure/B14335823.png)
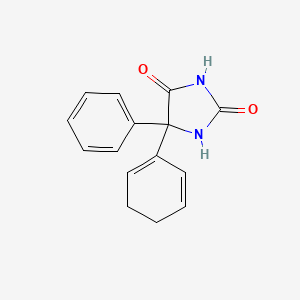
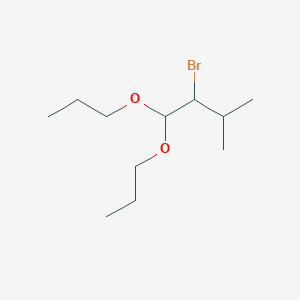
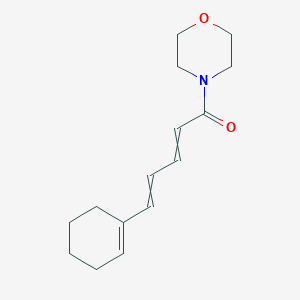
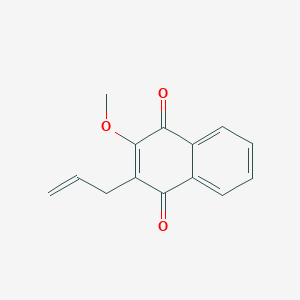
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)

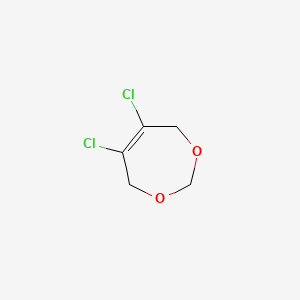
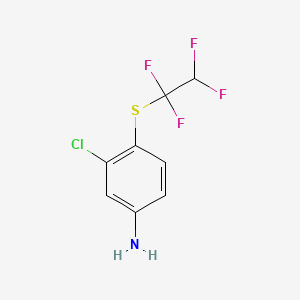
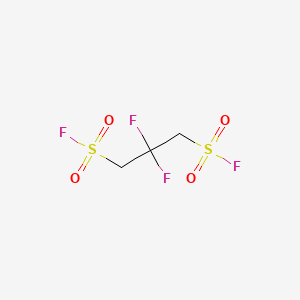
![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
